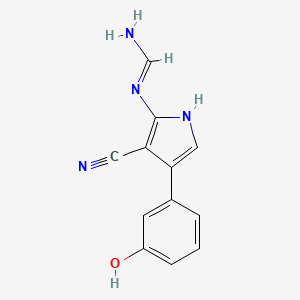
N'-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine is a complex organic compound characterized by the presence of a cyano group, a hydroxyphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the cyano and hydroxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the cyano group produces amine derivatives.
Scientific Research Applications
N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.
Comparison with Similar Compounds
N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine can be compared with other similar compounds, such as:
- N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)acetamidine
- N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)benzamidine
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the cyano, hydroxyphenyl, and pyrrole groups in N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine distinguishes it from its analogs, offering distinct advantages in specific research and industrial applications.
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N'-[3-cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-yl]methanimidamide |
InChI |
InChI=1S/C12H10N4O/c13-5-10-11(6-15-12(10)16-7-14)8-2-1-3-9(17)4-8/h1-4,6-7,15,17H,(H2,14,16) |
InChI Key |
SLQSTHIRPGOYKO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C2=CNC(=C2C#N)/N=C/N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CNC(=C2C#N)N=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















